molecular formula C13H26O2 B7769040 Tridecanoic acid CAS No. 68002-90-4

Tridecanoic acid

Cat. No.: B7769040
CAS No.: 68002-90-4
M. Wt: 214.34 g/mol
InChI Key: SZHOJFHSIKHZHA-UHFFFAOYSA-N
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Description

C₁₃H₂₆O₂ . It is a white solid at room temperature and is characterized by a long aliphatic tail consisting of thirteen carbon atoms. This compound is found naturally in some plant and animal fats and oils.

Mechanism of Action

Target of Action

Tridecanoic acid, also known as N-Tridecanoic Acid or Tridecylic acid, primarily targets Phospholipase A2 . This enzyme plays a crucial role in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . It catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides .

Mode of Action

This compound interacts with its targets, causing significant changes in cellular morphology . It disrupts the cellular structure, leading to extracellular leakage activity . This disruption is particularly evident in certain bacteria such as Enterococcus faecalis and Salmonella enterica .

Biochemical Pathways

It is thought to participate in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . This involves the hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties significantly impact its bioavailability .

Result of Action

The action of this compound results in significant cellular effects. It causes significant extracellular leakage activity by disrupting cellular morphology . This leads to the rupturing of bacterial cells such as E. coli and E. faecalis due to induced autolysis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be enhanced through the synthesis of silver nanoparticles . Additionally, its action can be potentialized with the use of certain antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanoic acid can be synthesized through the oxidation of 1-tetradecene using potassium permanganate. The reaction typically involves the following steps:

  • Dissolve 1-tetradecene in an organic solvent such as dichloromethane.
  • Add potassium permanganate slowly to the solution while maintaining the temperature at around 0°C.
  • Stir the mixture for several hours until the reaction is complete.
  • Filter the mixture to remove manganese dioxide and evaporate the solvent to obtain this compound.

Industrial Production Methods: Industrially, this compound can be produced through the hydrolysis of tridecyl esters. The process involves:

  • Esterification of tridecanol with a suitable carboxylic acid to form tridecyl esters.
  • Hydrolysis of the esters under acidic or basic conditions to yield this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form tridecanone and other oxidized derivatives.

    Reduction: It can be reduced to tridecanol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxyl group of this compound can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

    Oxidation: Tridecanone.

    Reduction: Tridecanol.

    Substitution: Tridecyl esters, tridecyl amides.

Scientific Research Applications

Tridecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of fatty acids.

    Biology: Studied for its antimicrobial properties, particularly against plant and human pathogens.

    Medicine: Investigated for its potential use in drug formulations and as a component in antimicrobial treatments.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Comparison with Similar Compounds

    Dodecanoic acid (Lauric acid): A twelve-carbon saturated fatty acid.

    Tetradecanoic acid (Myristic acid): A fourteen-carbon saturated fatty acid.

Comparison:

    Chain Length: Tridecanoic acid has a thirteen-carbon chain, making it intermediate in length between dodecanoic acid and tetradecanoic acid.

    Physical Properties: this compound has a higher melting point compared to dodecanoic acid but lower than tetradecanoic acid.

    Biological Activity: this compound exhibits unique antimicrobial properties that are distinct from those of dodecanoic and tetradecanoic acids.

This compound stands out due to its specific chain length and unique biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tridecanoic acid
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InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)
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InChI Key

SZHOJFHSIKHZHA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(=O)O
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Molecular Formula

C13H26O2
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DSSTOX Substance ID

DTXSID4021684
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Molecular Weight

214.34 g/mol
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Physical Description

White to off-white solid; [Acros Organics MSDS], Solid
Record name Tridecanoic acid
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Solubility

0.033 mg/mL
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CAS No.

638-53-9, 68002-90-4, 64118-44-1
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Melting Point

44.5 °C
Record name N-Tridecanoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tridecanoic acid?

A1: this compound has a molecular formula of C13H26O2 and a molecular weight of 214.34 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided research papers don't offer specific spectroscopic data, infrared (IR) spectroscopic analysis was used to characterize synthetically produced this compound and related branched-chain fatty acids. []

Q3: Does this compound play a role in any known catalytic processes?

A3: While the provided research doesn't directly explore this compound as a catalyst, it highlights its role as a substrate in enzymatic reactions. For example, this compound is a substrate for an acid:CoA ligase isolated from baker's yeast. []

Q4: How do structural modifications of fatty acids, including chain length, impact their antimicrobial activity?

A4: Studies show that medium-chain saturated fatty acids, including Undecanoic acid, Lauric acid, and this compound, exhibit significant inhibitory effects on Escherichia coli persister cell formation and biofilm formation. This suggests a potential relationship between chain length and antimicrobial activity within this class of compounds. []

Q5: How does the position of the iodine atom in iodothienyl-substituted fatty acids affect their myocardial uptake?

A5: Research indicates that placing the iodine atom at the terminal 5-position of the thiophene ring in long-chain fatty acids, like in 17-[5-[125I]iodo(2-thienyl)]heptadecanoic acid, does not hinder myocardial uptake. In fact, the 17-carbon fatty acid showed significantly higher myocardial uptake compared to the 13-carbon analog, suggesting a chain length dependency. []

Q6: Are there any specific formulation strategies mentioned for this compound or similar fatty acids?

A6: The provided research explores the formulation of alpha-linolenic acid, a polyunsaturated fatty acid, into microemulsions for potential ophthalmic applications. This involved using excipients like Tween 80, Cremophor EL, Transcutol P, and PEG 400. While not directly applicable to this compound, it highlights formulation approaches for enhancing the delivery and stability of fatty acids. []

Q7: How is this compound typically quantified in research settings?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) emerges as a key analytical technique for identifying and quantifying this compound in various matrices. This method was employed to analyze this compound in fish oil, sediment samples, bacterial cultures, and plant extracts. [, , , , ]

Q8: What role does this compound play in the determination of rapeseed biodiesel synthesis?

A8: this compound methyl ester serves as an internal standard in a GC method developed for determining the synthesis degree of rapeseed biodiesel. This method relies on quantifying fatty acid methyl esters, allowing for the assessment of reaction completion by comparing the total content of fatty acid methyl esters in the reaction sample with that of the fully methylated starting material. []

Q9: How is this compound utilized in the analysis of total fat content in food and feed?

A9: this compound acts as an internal standard in the Caviezel method, a gas chromatographic technique for determining total fat content in food and feed. The method involves extracting and saponifying fat with potassium hydroxide, followed by conversion to fatty acids. The fatty acid mixture, including the internal standard, is then analyzed by GC, and the fat content is calculated based on peak area ratios. []

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